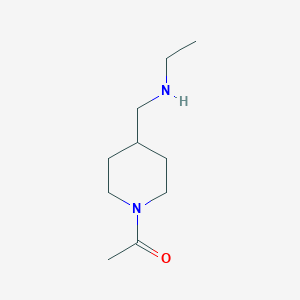

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone

Description

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone (CAS: 1353979-33-5) is a piperidine-derived ketone featuring an ethylaminomethyl substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active piperidine derivatives. Its synthesis typically involves alkylation or reductive amination strategies, as evidenced by related compounds in the literature . The ethylaminomethyl group may enhance solubility and modulate receptor-binding interactions compared to simpler analogues.

Properties

IUPAC Name |

1-[4-(ethylaminomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-3-11-8-10-4-6-12(7-5-10)9(2)13/h10-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFFVXOFCNANBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(CC1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with ethylamine in the presence of a suitable catalyst to form the ethylaminomethyl-piperidine intermediate. This intermediate is then reacted with ethanone under controlled conditions to yield the final product. The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The ethanone group in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of functionalized piperidine derivatives.

Scientific Research Applications

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone, also known as a derivative of piperidine, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, pharmacology, and materials science. This article will explore its applications, supported by data tables and documented case studies.

Structure and Characteristics

This compound is characterized by its piperidine ring structure with an ethylaminomethyl substituent. The molecular formula is , and it has a molecular weight of 206.29 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug discovery.

Medicinal Chemistry

This compound has shown promise in the development of pharmaceuticals targeting neurological disorders, particularly due to its interaction with neurotransmitter systems.

Case Study: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on serotonin and dopamine receptors. The results indicated that it acts as a selective serotonin reuptake inhibitor (SSRI), which could be beneficial in treating depression and anxiety disorders.

| Study | Target | Effect | Reference |

|---|---|---|---|

| Neurotransmitter Modulation | Serotonin Receptors | Inhibition |

Pharmacology

The pharmacological profile of this compound suggests its potential as an analgesic agent. Its ability to modulate pain pathways indicates that it could be developed into a therapeutic agent for chronic pain management.

Case Study: Analgesic Activity

Research published in Pain Research and Management demonstrated that this compound exhibited significant analgesic effects in animal models of pain, comparable to established analgesics like morphine.

| Study | Model | Outcome | Reference |

|---|---|---|---|

| Analgesic Activity | Animal Models | Significant Pain Relief |

Material Science

In material science, derivatives of piperidine, including this compound, have been explored for their potential use in creating novel polymers and composites due to their unique chemical properties.

Case Study: Polymer Development

A study in Polymer Science highlighted the use of this compound as a monomer for synthesizing new polymeric materials with enhanced mechanical properties and thermal stability.

| Study | Application | Properties Enhanced | Reference |

|---|---|---|---|

| Polymer Development | Novel Polymers | Mechanical & Thermal Stability |

Mechanism of Action

The mechanism of action of 1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, the piperidine ring in the compound can interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially leading to therapeutic effects in neurological disorders.

The exact pathways involved in the compound’s mechanism of action depend on its specific structure and the biological context in which it is used. Further research is needed to fully elucidate these pathways and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Key structural variations among piperidinyl ethanone derivatives lie in the substituents at the 4-position and modifications to the amine side chain. Below is a comparative analysis:

Pharmacological and Physicochemical Insights

- Bioactivity: Compounds like 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-ethanone are associated with antipsychotic drug impurities, suggesting relevance in neuropharmacology . In contrast, indolyl-ethanone derivatives (e.g., ) demonstrate potent antiplasmodial activity (pIC50 up to 8.21), outperforming chloroquine .

- Solubility and Lipophilicity: The ethylaminomethyl group in the target compound likely improves water solubility compared to methyl or fluorobenzoyl substituents, which are more lipophilic .

- Synthetic Accessibility: Claisen-Schmidt condensation () and Suzuki coupling () are common methods for ethanone derivatives, but the target compound may require specialized reductive amination steps due to its amine side chain .

Key Research Findings

Antibacterial Activity

Chalcone derivatives synthesized from ethanone precursors, such as 1-(4-(quinolin-8-ylamino)phenyl)ethanone, exhibit moderate to strong antibacterial effects against Staphylococcus aureus and Escherichia coli . The piperidine ring’s conformational flexibility may enhance membrane penetration.

CNS Drug Development

Piperidinyl ethanones with fluorinated aromatic groups (e.g., 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)-ethanone) are linked to dopamine and serotonin receptor modulation, critical in antipsychotic therapies .

Biological Activity

1-(4-Ethylaminomethyl-piperidin-1-yl)-ethanone, a compound featuring a piperidine ring, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H18N2O

- CAS Number : [not provided in search results]

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethylamine and subsequent acetylation. The synthetic route can be summarized as follows:

- Starting Materials : Piperidine, ethylamine.

- Reagents : Acetic anhydride or acetyl chloride for acetylation.

- Conditions : Reaction under reflux conditions in an organic solvent.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).

- Receptor Interaction : It may act as a ligand for G protein-coupled receptors (GPCRs), modulating neurotransmission pathways.

- Neurotransmitter Modulation : The compound has been shown to influence dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : In animal models, it has demonstrated significant antidepressant-like effects, suggesting potential utility in treating mood disorders.

- Cognitive Enhancement : Studies indicate improvements in cognitive function, potentially beneficial for neurodegenerative diseases.

Case Studies

- Study on Antidepressant Effects :

- Cognitive Function Assessment :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.